Cas no 202859-73-2 (1-Cyclopropyl-1H-benzodimidazol-2(3H)-one)

1-Cyclopropyl-1H-benzimidazol-2(3H)-one is a heterocyclic compound featuring a benzimidazole core substituted with a cyclopropyl group at the 1-position. This structural motif imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, which can influence binding affinity in target molecules. Its benzimidazole scaffold is known for biological activity, suggesting utility in medicinal chemistry applications. The compound's well-defined structure allows for precise modifications, enabling tailored derivatives for research or industrial use. High purity grades ensure consistency in synthetic applications, supporting reproducibility in complex reaction pathways.
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one structure
202859-73-2 structure
Product Name:1-Cyclopropyl-1H-benzodimidazol-2(3H)-one
CAS No:202859-73-2
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD08689903
CID:66643
PubChem ID:10559140
Update Time:2025-11-01

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one
    • 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
    • 3-cyclopropyl-1H-benzimidazol-2-one
    • 1-cyclopropyl-1,3-dihydro-benzoimidazol-2-one
    • 1-Cyclopropyl-1,3-dihydrobenzimidazol-2-one
    • 1-Cyclopropyl-1H-benzo[d]imidazol-2-ol
    • 1-cyclopropyl-1H-1,3-benzodiazol-2-ol
    • 1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • FT-0757647
    • CS-0449681
    • SCHEMBL319049
    • 2H-Benzimidazol-2-one, 1-cyclopropyl-1,3-dihydro-
    • F20216
    • MFCD08689903
    • DTXSID20441673
    • AKOS000283823
    • W-201771
    • AMY2460
    • Z1198180840
    • 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 202859-73-2
    • EN300-3196585
    • 1-CYCLOPROPYL-3H-1,3-BENZODIAZOL-2-ONE
    • DB-009146
    • 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one
    • MDL: MFCD08689903
    • Inchi: 1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
    • InChI Key: BUPOQYUUGOFEAD-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC=CC=2N1C1CC1

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.35
  • Refractive Index: 1.669
  • PSA: 37.79000
  • LogP: 1.66450

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one Security Information

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Cyclopropyl-1H-benzodimidazol-2(3H)-one Suppliers

Amadis Chemical Company Limited
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(CAS:202859-73-2)1-Cyclopropyl-1H-benzodimidazol-2(3H)-one
Order Number:A879735
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:01
Price ($):250.0/576.0
Email:sales@amadischem.com

Additional information on 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one

Introduction to 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one (CAS No. 202859-73-2)

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 202859-73-2, belongs to the benzodimidazole class of molecules, which are known for their broad spectrum of biological interactions. The presence of a cyclopropyl group in its structure introduces a conformational rigidity that can influence its binding affinity and selectivity, making it a promising candidate for further exploration in drug discovery.

The benzodimidazole scaffold is a privileged structure in medicinal chemistry, often featured in the design of bioactive molecules targeting various therapeutic pathways. The 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one derivative combines the inherent potential of benzodimidazoles with the steric effects provided by the cyclopropyl moiety, offering a versatile platform for structural modifications. This combination has been hypothesized to enhance interactions with biological targets, potentially leading to improved pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the cyclopropyl group in 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one can engage in favorable hydrophobic interactions and π-stacking with aromatic residues in protein targets, which may contribute to its binding affinity. Furthermore, the electron-deficient nature of the benzodimidazole ring system allows for interactions with nucleophilic sites, opening up possibilities for applications in enzyme inhibition and receptor modulation.

In the context of drug discovery, 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one has been explored as a lead compound for developing treatments against various diseases. Preliminary studies have indicated its potential in modulating pathways associated with inflammation, cancer, and neurodegeneration. For instance, research has shown that derivatives of benzodimidazoles can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The cyclopropyl substitution may further refine these effects by enhancing target specificity.

The synthesis of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between cyclopropyl-substituted precursors with appropriate carbonyl compounds, followed by cyclization steps to form the benzodimidazole core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's pharmacological potential.

One of the most compelling aspects of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one is its structural diversity, which allows for extensive chemical modifications. Researchers can introduce various substituents at different positions on the benzodimidazole ring or the cyclopropyl group to tailor its biological activity. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can reveal new insights into its mechanism of action.

Recent publications have highlighted the use of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one derivatives in preclinical models as potential therapeutic agents. For example, modified analogs have shown promise in inhibiting kinases involved in tumor growth and metastasis. The cyclopropyl group's steric influence appears to play a crucial role in optimizing binding interactions with these targets, suggesting that further derivatization could yield even more potent inhibitors.

The pharmacokinetic properties of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, metabolic stability, and bioavailability are critical considerations when evaluating a compound's potential as a drug candidate. Computational modeling has been instrumental in predicting these properties before experimental validation, thereby streamlining the drug development process.

In conclusion, 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one (CAS No. 202859-73-2) represents a fascinating molecule with significant therapeutic potential. Its unique structural features and predicted biological activities make it an exciting subject for further research in medicinal chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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(CAS:202859-73-2)1-Cyclopropyl-1H-benzodimidazol-2(3H)-one
A879735
Purity:99%/99%
Quantity:250mg/1g
Price ($):250.0/576.0
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